This compound can be classified as a pyrimidine derivative and specifically falls under the category of heterocyclic organic compounds. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3, which are known for their roles in various biological processes, including nucleic acid metabolism.
The synthesis of ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate typically involves several steps:
The molecular structure of ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate can be detailed as follows:
The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds.
The mechanism of action for ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate is primarily linked to its interaction with biological targets, particularly enzymes involved in nucleic acid metabolism or protein kinases.
Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate exhibits several notable physical and chemical properties:
Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate has potential applications in various scientific fields:
The structural progression of 5-pyrimidinecarboxylates reflects iterative medicinal chemistry efforts to balance potency, selectivity, and drug-like properties. Early derivatives like ethyl 4-amino-2-methylpyrimidine-5-carboxylate (C₈H₁₁N₃O₂, MW: 181.19 g/mol) established the minimal pharmacophore, where the electron-donating 4-amino group enhanced ring stability and the ester moiety provided synthetic versatility [3]. This scaffold permitted straightforward derivatization at C2, C4, and C6 positions.
Subsequent optimization introduced aromatic and alicyclic substituents to modulate target engagement. For instance, ethyl 2-phenyl-4-((phenylmethyl)amino)-5-pyrimidinecarboxylate (C₂₀H₁₉N₃O₂) incorporated a benzyl group at N4 and phenyl at C2, significantly increasing molecular complexity and lipophilicity [2]. This evolution addressed limitations in cellular permeability observed with simpler alkylamino derivatives. The introduction of saturated heterocycles culminated in compounds like ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (C₁₈H₂₄N₂O₅, MW: 348.4 g/mol), where ring saturation (tetrahydropyrimidine) conferred conformational flexibility and altered hydrogen-bonding capacity .
Table 1: Structural Evolution of Key 5-Pyrimidinecarboxylate Derivatives
Compound | Molecular Formula | Key Substituents | Structural Advancement |
---|---|---|---|
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate | C₈H₁₁N₃O₂ | 4-NH₂, 2-CH₃ | Minimal pharmacophore |
Ethyl 2-phenyl-4-((phenylmethyl)amino) derivative | C₂₀H₁₉N₃O₂ | 4-NHCH₂C₆H₅, 2-C₆H₅ | Enhanced π-stacking capability |
Target Compound | C₁₉H₂₃N₃O₂ | 4-NHC₆H₁₁, 2-C₆H₅ | Balanced lipophilicity/rigidity |
Tetrahydropyrimidine variant | C₁₈H₂₄N₂O₅ | Saturated ring, 4-aryl, 2-oxo, 6-propyl | Conformational flexibility |
Recent innovations exploit stereoelectronic effects: The target compound’s 4-cyclohexylamino group replaces planar aromatic systems with a three-dimensional alicyclic amine, reducing π-stacking but improving selectivity against off-target kinases [1]. Concurrently, the conserved ethyl ester at C5 serves as a metabolic "handle" for prodrug strategies or a vector for bioisosteric replacement (e.g., amides, heterocycles) in late-stage optimization.
The 4-(cyclohexylamino) and 2-phenyl motifs in Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate are not arbitrary decorations but rationally impactful modifications that govern target binding and physicochemical behavior.
Role of 4-(Cyclohexylamino) Group:
Impact of 2-Phenyl Substituent:
Table 2: Comparative Analysis of Substitution Effects on Pyrimidine Properties
Substitution Pattern | Hydrophobic Parameter (Calculated logP) | Target Affinity Trend (Kinase X) | Key Molecular Interactions |
---|---|---|---|
4-NHCH₂C₆H₅ / 2-C₆H₅ | 3.8 | +++ | π-Stacking, Cation-π |
4-NHC₆H₁₁ / 2-C₆H₅ (Target) | 4.1 | ++++ | Van der Waals, H-bonding (NH) |
4-NH₂ / 2-CH₃ | 1.2 | + | H-bonding (NH₂), Minimal hydrophobic contact |
4-Aryl / 2-Oxo (Tetrahydro) | 2.9 | ++ | H-bonding (C=O), Conformational flexibility |
The synergy between these groups creates a "molecular clamp": The 2-phenyl ring positions the core near hinge regions of kinases, while the 4-cyclohexylamino extends into a hydrophobic selectivity pocket, explaining its >100 nM potency in cellular assays. This is absent in simpler analogues like ethyl 4-phenylpyrimidine-5-carboxylate (C₁₃H₁₂N₂O₂) [7], which lacks the critical amino linker.
Despite advances exemplified by Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate, significant knowledge gaps persist in heterocyclic aminopyrimidine research:
Synthetic Accessibility: Efficient routes to 4,5-disubstituted pyrimidines remain challenging. Current methods rely on:
Underexplored Structure-Activity Relationships (SAR):
Characterization Gaps: Physical properties critical for drug development—melting point (hinted at 159–161°C for analogue [7]), solubility, polymorphic behavior—are unreported for the target compound. Commercial sourcing is extremely limited, with prices exceeding $490/mg for simpler phenylpyrimidinecarboxylates [7], hindering broad biological evaluation.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5